molecular formula C37H26N2O2 B2482108 1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium CAS No. 83254-45-9

1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium

Cat. No.: B2482108
CAS No.: 83254-45-9
M. Wt: 530.627
InChI Key: XMBKDCAFLIHARF-UHFFFAOYSA-N
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Description

1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with benzoyl and triphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-benzoylbenzoic acid with an appropriate amine to form the azanidyl intermediate. This intermediate is then reacted with 2,4,6-triphenylpyridine under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl or pyridinium rings are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it valuable in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, which distinguish it from other similar compounds.

Properties

IUPAC Name

(2-benzoylbenzoyl)-(2,4,6-triphenylpyridin-1-ium-1-yl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H26N2O2/c40-36(30-21-11-4-12-22-30)32-23-13-14-24-33(32)37(41)38-39-34(28-17-7-2-8-18-28)25-31(27-15-5-1-6-16-27)26-35(39)29-19-9-3-10-20-29/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBKDCAFLIHARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)[N-]C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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